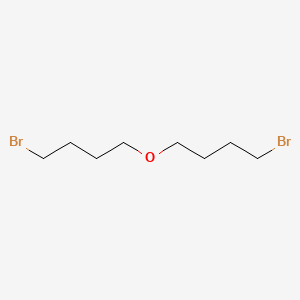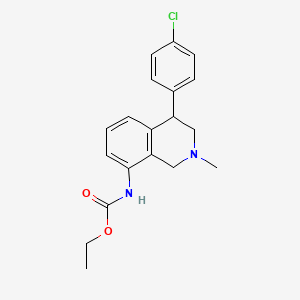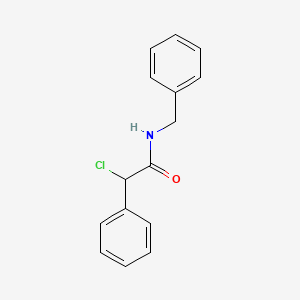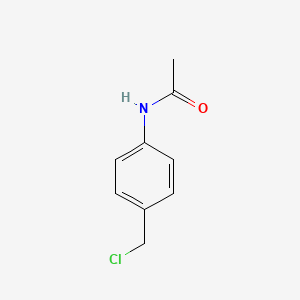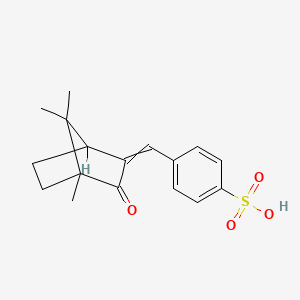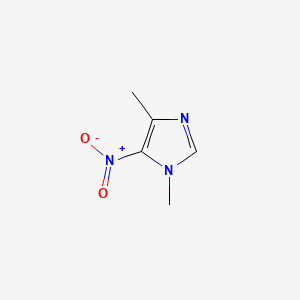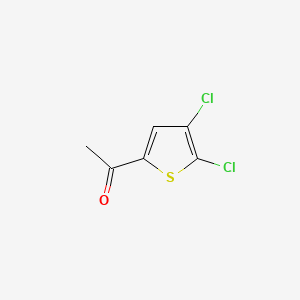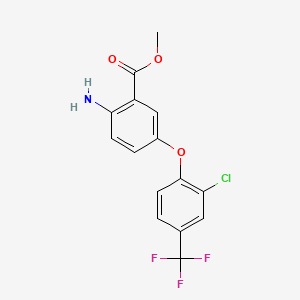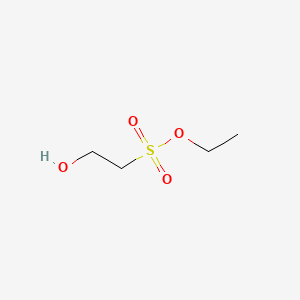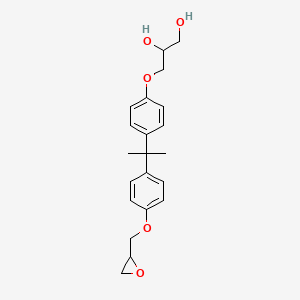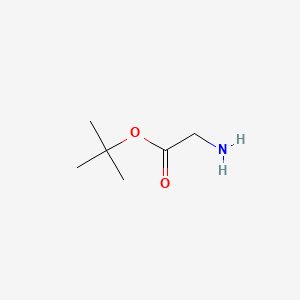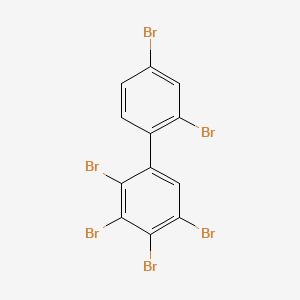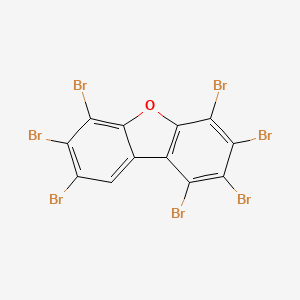
Heptabromodibenzofuran
描述
Heptabromodibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of seven bromine atoms attached to the dibenzofuran structure. This compound is known for its high molecular weight of 720.464 Da and its significant environmental persistence . It is often studied in the context of environmental pollutants due to its potential to bioaccumulate and its presence as a byproduct in various industrial processes .
准备方法
The synthesis of Heptabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the bromination process .
化学反应分析
Heptabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated dibenzofuran compounds.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Heptabromodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied as a persistent organic pollutant and its impact on ecosystems.
Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.
Analytical Chemistry: Used as a standard in the analysis of brominated compounds in environmental samples.
作用机制
The mechanism by which Heptabromodibenzofuran exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of transcriptional pathways that regulate the expression of genes involved in xenobiotic metabolism . The compound’s high affinity for these receptors contributes to its biological activity and potential toxicity.
相似化合物的比较
Heptabromodibenzofuran can be compared with other brominated and chlorinated dibenzofurans:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Similar in structure but contains chlorine atoms instead of bromine.
2,3,4,6,7,8-Hexachlorodibenzofuran: Contains six chlorine atoms and is another example of a chlorinated dibenzofuran with significant environmental persistence.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and environmental behavior.
属性
IUPAC Name |
1,2,3,4,6,7,8-heptabromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOUFWSRUCDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073779 | |
| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-32-5, 107555-95-3 | |
| Record name | Heptabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptabromodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


